Ethyl 3-bromo-4-cyano-2-formylphenylacetate
Overview
Description
Ethyl 3-bromo-4-cyano-2-formylphenylacetate is an organic compound with the molecular formula C12H10BrNO3 It belongs to the family of phenylacetates and is characterized by the presence of bromine, cyano, and formyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-cyano-2-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-cyano-2-formylphenylacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ethyl 3-bromo-4-cyano-2-carboxyphenylacetate.
Reduction: Ethyl 3-amino-4-cyano-2-formylphenylacetate.
Substitution: Ethyl 3-azido-4-cyano-2-formylphenylacetate.
Scientific Research Applications
Ethyl 3-bromo-4-cyano-2-formylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a building block for drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-cyano-2-formylphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of reactive functional groups like the cyano and formyl groups allows it to form bonds with nucleophilic sites on proteins or other biomolecules, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
Ethyl 3-bromo-4-cyano-2-formylphenylacetate can be compared with other phenylacetate derivatives, such as:
Ethyl 4-bromo-3-cyano-2-formylphenylacetate: Similar structure but different position of the bromine and cyano groups.
Ethyl 3-bromo-4-cyano-2-methylphenylacetate: Contains a methyl group instead of a formyl group.
Ethyl 3-bromo-4-cyano-2-hydroxyphenylacetate: Contains a hydroxy group instead of a formyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(3-bromo-4-cyano-2-formylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-11(16)5-8-3-4-9(6-14)12(13)10(8)7-15/h3-4,7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESJGAWFTDEZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=C(C=C1)C#N)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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